molecular formula C7H12O B156872 Cycloheptanone CAS No. 502-42-1

Cycloheptanone

Cat. No.: B156872
CAS No.: 502-42-1
M. Wt: 112.17 g/mol
InChI Key: CGZZMOTZOONQIA-UHFFFAOYSA-N
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Description

Cycloheptanone is an organic compound with the molecular formula C₇H₁₂O. It belongs to the family of cyclic ketones, characterized by a seven-membered carbon ring with a ketone functional group. This compound is a colorless liquid at room temperature and has a mild, sweet odor reminiscent of camphor .

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.

    Ring Expansion of Cyclohexanone: this compound can also be synthesized via the ring expansion of cyclohexanone.

Industrial Production Methods:

    Ketonization of Calcium Suberate: this compound is produced by the cyclization and decarboxylation of suberic acid or suberic acid esters.

    Reaction with Sodium Ethoxide and Nitromethane: this compound is also produced by the reaction of cyclohexanone with sodium ethoxide and nitromethane.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Condensation: Aldehydes, ketones, and appropriate catalysts.

Major Products:

    Reduction: Cycloheptanol.

    Oxidation: Pimelic acid.

    Condensation: Various complex organic molecules.

Mechanism of Action

Cycloheptanone, also referred to as suberone, is a cyclic ketone . It is a colorless volatile liquid and is used as a precursor for the synthesis of pharmaceuticals . This article aims to provide an in-depth exploration of this intriguing compound.

Target of Action

This compound, like other ketones, exhibits moderate reactivity . It can undergo a plethora of reactions, including reduction, oxidation, and condensation . This broad reaction profile makes this compound a versatile building block in organic synthesis .

Mode of Action

This compound interacts with its targets through various chemical reactions. For instance, it can be reduced to cycloheptanol by certain microorganisms, including Mucor plumbeus, Mucor racemosus, and Penicillium chrysogenum . These microorganisms have been investigated for use in certain stereospecific enzymatic reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. For example, it is a precursor to bencyclane, a spasmolytic agent and vasodilator . Additionally, pimelic acid is produced by the oxidative cleavage of this compound . Dicarboxylic acids such as pimelic acid are useful for the preparation of fragrances and certain polymers .

Result of Action

The result of this compound’s action depends on the specific reactions it undergoes. For instance, when reduced to cycloheptanol by certain microorganisms, it can participate in enzymatic reactions . When used as a precursor to bencyclane, it contributes to the spasmolytic and vasodilatory effects of this agent .

Biochemical Analysis

Biochemical Properties

It is known that several microorganisms, including Mucor plumbeus, Mucor racemosus, and Penicillium chrysogenum, have been found to reduce Cycloheptanone to cycloheptanol . These microorganisms have been investigated for use in certain stereospecific enzymatic reactions .

Cellular Effects

It is known that it can be reduced to cycloheptanol by certain microorganisms . This suggests that this compound may have some influence on cellular metabolism, particularly in these organisms.

Molecular Mechanism

It is known that it can be reduced to cycloheptanol by certain microorganisms . This suggests that this compound may interact with certain enzymes or other biomolecules in these organisms.

Temporal Effects in Laboratory Settings

It is known that it can be reduced to cycloheptanol by certain microorganisms . This suggests that this compound may have some long-term effects on cellular function in these organisms.

Metabolic Pathways

It is known that it can be reduced to cycloheptanol by certain microorganisms . This suggests that this compound may be involved in certain metabolic pathways in these organisms.

Comparison with Similar Compounds

Uniqueness of Cycloheptanone: this compound’s seven-membered ring structure provides a unique balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, coupled with its applications in various fields, highlights its significance compared to other cyclic ketones .

Properties

IUPAC Name

cycloheptanone
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InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2
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InChI Key

CGZZMOTZOONQIA-UHFFFAOYSA-N
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Canonical SMILES

C1CCCC(=O)CC1
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID8060113
Record name Cycloheptanone
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Molecular Weight

112.17 g/mol
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Physical Description

Colorless liquid with a peppermint odor; [Hawley]
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Boiling Point

178.5-179.5 @ 760 MM HG
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Solubility

INSOL IN WATER; SOL IN ETHER, VERY SOL IN ALCOHOL
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Density

0.9508 @ 20 °C/4 °C
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CAS No.

502-42-1
Record name Cycloheptanone
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Synthesis routes and methods

Procedure details

To a stirred mixture of cycloheptanone (73.2 g.) and ethanol (200 cc.), containing ammonium acetate (6.4 g.) and kept at or below 0°C was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (69.2 g.; 76% pure). After the solid had dissolved (5 hours) the solution was stored at 0°C overnight and the product worked up as in the previous Examples. There were obtained unreacted cycloheptanone, and dihydroisophorone, and fractions (57.5 g.) b.p. 124° - 130°/0.3 mm.Hg., peroxide equivalent 283, perchloric acid equivalent 278 shown by mass spectroscopy to contain the peroxide ##SPC30##
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptanone
Reactant of Route 2
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Reactant of Route 3
Cycloheptanone
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Cycloheptanone
Customer
Q & A

Q1: What is the molecular formula and weight of Cycloheptanone?

A1: this compound has a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers use various spectroscopic methods to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon environments within the molecule, aiding in conformational analysis. [, ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups, such as the carbonyl group (C=O), which is prominent in this compound. [, ]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is valuable for studying electronic transitions within the molecule, particularly those involving the carbonyl group. [, ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the molecule, assisting in structural elucidation. []

Q3: What is the preferred conformation of this compound?

A3: this compound is a non-rigid molecule. Research suggests it primarily adopts a twist-chair conformation, which is more energetically favorable than other possible conformations. []

Q4: How does the conformation of this compound influence its reactivity?

A4: The twist-chair conformation impacts the accessibility of reactive sites, like the carbonyl group, influencing its reactions with nucleophiles. For instance, nucleophilic additions often show a preference for forming cis-cycloheptanol products due to the steric environment dictated by the twist-chair conformation. []

Q5: Can you describe a specific synthetic route to obtain this compound derivatives?

A5: One approach to synthesize benzylidene-2-alkoxy-4-aryl-2,3-cycloalkenopyridine-3-carbonitrile derivatives, which are this compound derivatives, involves a multi-component reaction:

  1. Sodium alkoxide acts as both a catalyst and a reagent in this reaction. []

Q6: How can this compound be utilized in the synthesis of heterocyclic systems?

A6: Research highlights the use of 2-(2-furyl)this compound as an intermediate in the synthesis of novel heterocyclic systems.

  1. These adducts undergo aromatization and subsequent heterocyclization, leading to the formation of lactones or lactams, thereby providing access to diverse polyfunctionalized heterocyclic structures. []

Q7: How is the House-Meinwald Rearrangement employed with this compound derivatives?

A7: The House-Meinwald Rearrangement offers a pathway to synthesize α-arylated cycloheptanones, structures known for their synthetic challenges.

  1. The spiro-epoxides then undergo a Bismuth triflate or Aluminum trichloride-catalyzed House-Meinwald rearrangement, leading to ring expansion and the formation of the desired α-arylated cycloheptanones. []

Q8: Are there any notable reactions involving the ammoximation of this compound?

A8: Research indicates that this compound exhibits high reactivity in ammoximation reactions using TS-1 and amorphous SiO₂–TiO₂ catalysts, with H₂O₂ and NH₃ as reagents. * Notably, this compound shows higher reactivity compared to other cyclic ketones like cyclopentanone, cyclohexanone, and cyclooctanone in these reactions. []

Q9: What are the potential applications of this compound and its derivatives?

A9: While this compound itself finds use as a solvent and in organic synthesis, research suggests potential applications for its derivatives:

  • Pharmaceuticals: Some this compound derivatives have shown anticonvulsant and anticancer activities. [, ] Further research is crucial to explore these properties and develop new drug candidates.
  • Polymers: this compound can be incorporated into polymers, potentially influencing their properties like solubility and thermal stability. [, ] This area requires further investigation to optimize polymer characteristics for specific applications.
  • Liquid Crystals: Certain derivatives of this compound exhibit mesomorphic behavior, making them interesting for liquid crystal applications. []

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